molecular formula C16H19N3 B7577151 3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline

3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline

Cat. No. B7577151
M. Wt: 253.34 g/mol
InChI Key: IKRFYGWJENSKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoxaline family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neuroscience, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer research, 3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline vary depending on the specific research area. In neuroscience, this compound has been shown to protect against oxidative stress and inflammation, which are involved in the development of neurodegenerative diseases. In cancer research, 3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline has been shown to inhibit cell proliferation and induce apoptosis, which are important for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline in lab experiments is its diverse range of biological activities, which makes it useful for studying a variety of research areas. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline. In neuroscience, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound in the treatment of neurodegenerative diseases. In cancer research, more studies are needed to determine the efficacy of 3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline as a potential anticancer agent. Additionally, this compound may be useful in the development of new drugs for other diseases and disorders, such as inflammation and autoimmune disorders.

Synthesis Methods

The synthesis of 3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline involves the reaction of 4-methylquinoxaline-2-carbaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The resulting compound is a yellow crystalline solid with a melting point of 143-145°C.

Scientific Research Applications

3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline has been studied for its potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline has been shown to have anticancer properties and may be useful in the development of new cancer therapies. In drug discovery, this compound has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

3-[(4-methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-18-9-10-19(16-8-3-2-7-15(16)18)12-13-5-4-6-14(17)11-13/h2-8,11H,9-10,12,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRFYGWJENSKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=CC=CC=C21)CC3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline

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